2-Cyclopropyl-3-methylaniline
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Overview
Description
2-Cyclopropyl-3-methylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclopropyl group and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methylaniline with cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Buchwald-Hartwig coupling method. Additionally, other methods such as the reduction of nitroarenes or direct nucleophilic substitution reactions can be employed, depending on the availability of starting materials and desired production scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmaceutical lead compound.
Medicine: Investigation of its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylaniline involves its interaction with specific molecular targets. For instance, it undergoes N-dealkylation catalyzed by cytochrome P450 enzymes. This reaction involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline . The electron delocalization effect of the πPh-πC-N conjugated system plays a significant role in this process .
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-N-methylaniline: Similar structure but with different substitution patterns.
Cyclopropylamine: Lacks the aniline ring.
3-Methylaniline: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-3-methylaniline is unique due to the presence of both cyclopropyl and methyl groups on the aniline ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-cyclopropyl-3-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JUWPGNCVYJUDLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C2CC2 |
Origin of Product |
United States |
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